Cas no 4185-01-7 (3-Oxo-12a-hydroxy-5b-cholanoic Acid)

3-Oxo-12a-hydroxy-5b-cholanoic Acid 化学的及び物理的性質
名前と識別子
-
- 12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID
- 3-oxo-12alpha-hydroxy-5beta-cholan-24-oic acid
- 3-Oxo-12α-hydroxy-5β-cholanoic Acid
- 5.BETA.-CHOLANIC ACID, 12.ALPHA.-HYDROXY-3-OXO-
- 12a-Hydroxy-3-oxo-5b-cholan-24-Oic acid
- 12a-Hydroxy-3-oxo-5b-cholan-24-Oate
- SCHEMBL10946232
- 3-oxodeoxycholate
- 3-oxodeoxycholic acid
- 12alpha-hydroxy-3-keto-5beta-cholan-24-oic acid
- (5beta,12alpha)-12-hydroxy-3-oxocholan-24-oate
- Q27160053
- 12a-Hydroxy-3-keto-5b-cholan-24-Oic acid
- (5b,12a)-12-Hydroxy-3-oxocholan-24-Oate
- (5b,12a)-12-Hydroxy-3-oxocholan-24-Oic acid
- 4185-01-7
- 12alpha-Hydroxy-3-oxo-5beta-cholanoate
- 3-Dehydrodeoxycholate
- 12a-Hydroxy-3-oxo-5b-cholanoic acid
- WMUMZOAFCDOTRW-OVEHVULHSA-N
- 3-Oxo-12a-hydroxy-5b-cholanoic Acid
- (4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
- (5beta,12alpha)-12-hydroxy-3-oxocholan-24-oic acid
- 3-OXO-12.ALPHA.-HYDROXY-5.BETA.-CHOLANOIC ACID
- 3-Oxo-12-hydroxy-5-cholanoic Acid
- UNII-ID36RLU01B
- (R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoicacid
- 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
- 3-dehydrodeoxycholic acid
- CCRIS 3989
- 12alpha-Hydroxy-3-keto-5beta-cholan-24-Oate
- 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid
- LMST04010168
- 12alpha-hydroxy-3-keto-5beta-cholanic acid
- 3-OXO-12.ALPHA.-HYDROXYCHOLAN-24-OIC ACID
- 5beta-Cholanic acid-12alpha-ol-3-one
- 12a-Hydroxy-3-oxo-5b-cholanoate
- PD165829
- 12.ALPHA.-HYDROXY-3-KETO-5.BETA.-CHOLANOIC ACID
- A902947
- CHEBI:88104
- 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLANOIC ACID
- 12a-Hydroxy-3-keto-5b-cholan-24-Oate
- ID36RLU01B
- 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOL-24-OIC ACID
- 3-Oxo-12alpha-hydroxy-5beta-cholanoic Acid
- 3-Keto-DCA
- G76901
- (R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-HYDROXY-10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL)PENTANOIC ACID
- 3-OXO-12ALPHA-HYDROXYCHOLAN-24-OIC ACID
- 12ALPHA-HYDROXY-3-KETO-5BETA-CHOLANOIC ACID
- (4R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)pentanoic acid
- 5BETA-CHOLANIC ACID, 12ALPHA-HYDROXY-3-OXO-
- 12ALPHA-HYDROXY-3-OXO-5BETA-CHOL-24-OIC ACID
-
- インチ: InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1
- InChIKey: WMUMZOAFCDOTRW-OVEHVULHSA-N
- ほほえんだ: C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C
計算された属性
- せいみつぶんしりょう: 390.27714
- どういたいしつりょう: 390.27700969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 545.9±35.0 °C at 760 mmHg
- フラッシュポイント: 298.0±22.4 °C
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 74.6
- じょうきあつ: 0.0±3.3 mmHg at 25°C
3-Oxo-12a-hydroxy-5b-cholanoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Oxo-12a-hydroxy-5b-cholanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574440-250mg |
(R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
4185-01-7 | 98% | 250mg |
¥7398.00 | 2024-05-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O888498-50mg |
3-Oxo-12α-hydroxy-5β-cholanoic Acid |
4185-01-7 | 98% | 50mg |
¥1,269.00 | 2022-09-28 | |
TRC | O856870-250mg |
3-Oxo-12a-hydroxy-5b-cholanoic Acid |
4185-01-7 | 250mg |
$ 224.00 | 2023-09-06 | ||
Aaron | AR00CAGF-10mg |
12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |
4185-01-7 | 98% | 10mg |
$61.00 | 2025-02-12 | |
Aaron | AR00CAGF-50mg |
12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |
4185-01-7 | 98% | 50mg |
$240.00 | 2025-03-07 | |
A2B Chem LLC | AF72323-50mg |
12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |
4185-01-7 | ≥95% | 50mg |
$389.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-477977-500mg |
3-Oxo-12α-hydroxy-5β-cholanoic Acid, |
4185-01-7 | 500mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AF72323-5mg |
12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |
4185-01-7 | ≥95% | 5mg |
$61.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574440-50mg |
(R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
4185-01-7 | 98% | 50mg |
¥1461.00 | 2024-05-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O888498-250mg |
3-Oxo-12α-hydroxy-5β-cholanoic Acid |
4185-01-7 | 98% | 250mg |
¥3,980.00 | 2022-09-28 |
3-Oxo-12a-hydroxy-5b-cholanoic Acid 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
3-Oxo-12a-hydroxy-5b-cholanoic Acidに関する追加情報
12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid (CAS No. 4185-01-7): A Comprehensive Overview
12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid, also known by its CAS registry number CAS No. 4185-01-7, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of bile acids, which are naturally occurring molecules derived from cholesterol metabolism. The structure of 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid is characterized by a cholestane skeleton with specific functional groups, including a hydroxyl group at the 12-alpha position and a ketone group at the 3-position. These structural features contribute to its unique biological properties and potential therapeutic applications.
Recent studies have highlighted the importance of 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid in various physiological processes. For instance, research has shown that this compound plays a role in lipid metabolism and bile acid signaling pathways. These pathways are critical for maintaining gut health, regulating energy expenditure, and preventing metabolic disorders such as obesity and type 2 diabetes. The compound's ability to modulate these pathways makes it a promising candidate for the development of novel therapeutics targeting metabolic diseases.
In addition to its role in metabolism, 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid has been investigated for its anti-inflammatory properties. Experimental studies have demonstrated that this bile acid can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This suggests potential applications in treating inflammatory conditions such as arthritis, inflammatory bowel disease, and cardiovascular inflammation.
The synthesis of 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid involves several steps, including oxidation and hydroxylation reactions. Researchers have developed efficient methods to synthesize this compound using both chemical and enzymatic approaches. These advancements have improved the scalability and cost-effectiveness of producing this compound for research and commercial purposes.
Moreover, recent advancements in analytical techniques have enabled precise characterization of CAS No. 4185-01-7. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These analyses are crucial for ensuring the reliability of experimental results and the safety of potential therapeutic applications.
The application of 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid extends beyond pharmacology into the fields of nutraceuticals and cosmeceuticals. Its role in promoting gut health and improving lipid profiles makes it a valuable ingredient in functional foods and dietary supplements. Additionally, its anti-inflammatory properties suggest potential use in skincare products aimed at reducing inflammation and promoting skin health.
In conclusion, 12-alpha-Hydroxy-3-Oxo-5-Beta-Cholanoic Acid (CAS No. 4185-01-7) is a versatile compound with significant implications in various scientific domains. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key molecule for future research and development in medicine, nutrition, and cosmetics.
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